![molecular formula C20H19ClN2O3 B2786051 5-Chloro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide CAS No. 898455-56-6](/img/structure/B2786051.png)

5-Chloro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

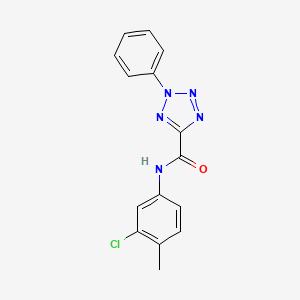

This compound is an organic compound . It has been reported as an intermediate in the synthesis of glyburide . The compound belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .

Molecular Structure Analysis

The molecular formula of this compound is C17H12ClNO4 . Its average mass is 329.734 Da and its monoisotopic mass is 329.045471 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

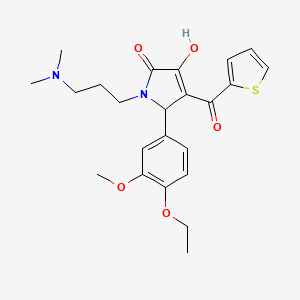

The boiling point of this compound is predicted to be 439.0±45.0 °C . Its predicted density is 1.192±0.06 g/cm3 . It is slightly soluble in DMSO and methanol . The compound is solid in form and its pKa is predicted to be 14.14±0.46 .Aplicaciones Científicas De Investigación

Anti-Cancer Properties

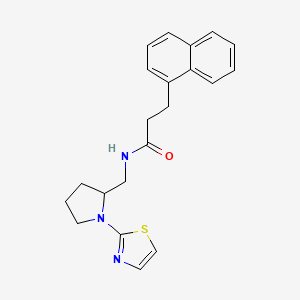

This compound has garnered interest due to its potential as an anti-cancer agent. Researchers have synthesized a series of derivatives based on this structure and evaluated their anti-proliferative activity against various cancer cell lines . Among these derivatives, compound 4j demonstrated remarkable potency, with a GI50 value of 1.9 μM in MIA PaCa-2 pancreatic carcinoma cells. Mechanistic studies revealed that 4j arrested the G2/M cell cycle and induced apoptosis. Further exploration of its efficacy against other cancer types is warranted.

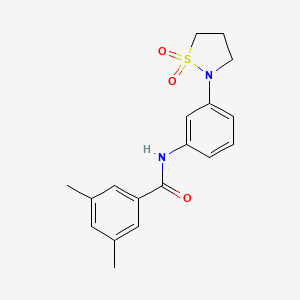

Sulphonamide Framework Extension

Sulphonamides, including this compound, have a diverse range of biological activities. Historically, sulphonamides have been developed as anti-bacterial, diuretic, anti-diabetic, and anti-HIV agents. Since the discovery of E7010, several classes of sulphonamide derivatives have emerged as potential anti-cancer drug candidates. These compounds exhibit different cellular mechanisms, such as microtubule assembly inhibition, transcription factor NF-Y and matrix metalloproteinase (MMP) inhibition, and carbonic anhydrase inhibition . Researchers continue to explore therapeutic potentials by diversifying the sulphonamide framework.

N-(4-Sulphamoylphenyl)benzamide Derivatives

Compounds containing the N-(4-sulphamoylphenyl)benzamide moiety have shown pharmacological activities beyond anti-cancer effects. These include anti-bacterial properties, inhibition of glucose-stimulated insulin release, sirtuin-2 deacetylase inhibition, and anti-HIV activity. Additionally, some derivatives target metalloproteases, such as endothelin-converting enzyme and carbonic anhydrase .

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3/c1-26-17-6-5-14(21)11-16(17)20(25)22-15-9-12-3-2-8-23-18(24)7-4-13(10-15)19(12)23/h5-6,9-11H,2-4,7-8H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLVYXOZNKNVEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2785972.png)

![Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride](/img/structure/B2785975.png)

methanone](/img/structure/B2785982.png)

![N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2785984.png)

![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)